N,o-Didansyl-L-tyrosine monocyclohexylammonium salt
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Overview
Description
N,O-Didansyl-L-tyrosine (DDT) is a potent inhibitor of bacterial thymidylate synthases . It is used as a starting lead for the development of novel non-substrate-like inhibitors of bacterial thymidylate synthase .
Molecular Structure Analysis
The molecular formula of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt is C39H46N4O7S2 . The molecular weight is 746.9 g/mol . The IUPAC name is cyclohexanamine; (2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of N,o-Didansyl-L-tyrosine monocyclohexylammonium salt include a molecular weight of 746.9 g/mol , and a molecular formula of C39H46N4O7S2 . It has 3 hydrogen bond donors and 11 hydrogen bond acceptors .Scientific Research Applications
Inhibition of Bacterial Thymidylate Synthases
N,O-Didansyl-L-tyrosine (DDT) is known to be a potent inhibitor of bacterial thymidylate synthases. These enzymes are crucial for DNA synthesis in bacteria, and inhibiting them can halt bacterial growth. This makes DDT a valuable lead compound for developing new antibacterial agents .
Development of Non-substrate-like Inhibitors
DDT serves as a starting point for the creation of novel non-substrate-like inhibitors of bacterial thymidylate synthase. These types of inhibitors can offer a new mechanism of action against bacterial replication, which is particularly useful in the fight against antibiotic resistance .
Proteomics Research
This compound is utilized in proteomics research due to its specific interactions with enzymes and proteins. It can help in understanding protein function and enzyme mechanisms .
Selective Thymidylate Synthase Inhibition
N,O-Didansyl-L-tyrosine cyclohexylammonium has been reported to act as a selective inhibitor for thymidylate synthase (TS) from various sources, including Escherichia coli, Lactobacillus casei, and human TS, with varying degrees of inhibition as indicated by IC50 values .
Mechanism of Action
Target of Action
N,O-Didansyl-L-tyrosine monocyclohexylammonium salt, also known as N,O-Didansyl-L-tyrosine (cyclohexylammonium), is a potent selective inhibitor of thymidylate synthase (TS) . TS is an essential enzyme in the DNA synthesis pathway, playing a crucial role in cell proliferation. The compound acts on TS of various organisms, including Escherichia coli, Lactobacillus casei, and humans .
Mode of Action
The compound interacts with its target, thymidylate synthase, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis .
Biochemical Pathways
By inhibiting thymidylate synthase, N,O-Didansyl-L-tyrosine monocyclohexylammonium salt disrupts the DNA synthesis pathway . This disruption leads to a decrease in the availability of dTMP, a necessary precursor for DNA replication and repair . As a result, cell proliferation is hindered, leading to potential cell death .
Result of Action
The primary result of the action of N,O-Didansyl-L-tyrosine monocyclohexylammonium salt is the inhibition of cell proliferation due to the disruption of DNA synthesis . This can lead to cell death, particularly in rapidly dividing cells .
Future Directions
properties
IUPAC Name |
cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N3O7S2.C6H13N/c1-35(2)29-13-5-11-26-24(29)9-7-15-31(26)44(39,40)34-28(33(37)38)21-22-17-19-23(20-18-22)43-45(41,42)32-16-8-10-25-27(32)12-6-14-30(25)36(3)4;7-6-4-2-1-3-5-6/h5-20,28,34H,21H2,1-4H3,(H,37,38);6H,1-5,7H2/t28-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXVRKZUVTWXRD-JCOPYZAKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)C(=O)O.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N4O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745563 |
Source
|
Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
746.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,o-Didansyl-L-tyrosine monocyclohexylammonium salt | |
CAS RN |
102783-47-1 |
Source
|
Record name | N,O-Bis[5-(dimethylamino)naphthalene-1-sulfonyl]-L-tyrosine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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